5,6,7,8-四氢-1,6-萘啶-3-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

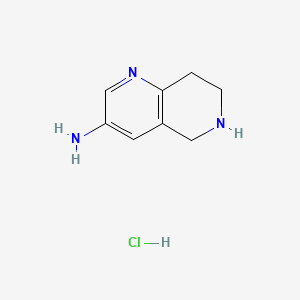

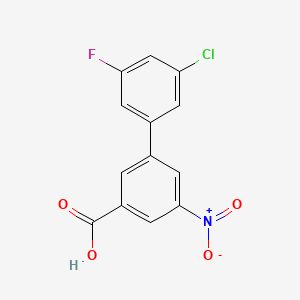

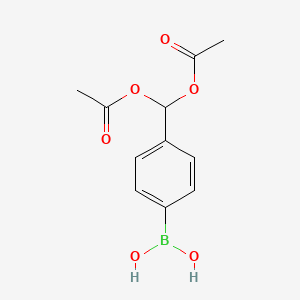

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride is a chemical compound with the molecular formula C8H12ClN3 . It is of significant interest as a new class of HIV-1 replication inhibitors .

Synthesis Analysis

A series of 5,6,7,8-tetrahydro-1,6-naphthyridin-2 (1 H)-one derivatives hydrochloride were obtained using a convenient and mild method from 4-piperidone monohydrate hydrochloride . The syntheses rely on the efficient double Sonogashira reactions of 2,5-dibromopyridine 3 with acetylenic alcohols 4a/4b and protected propargylamines 10a-e followed by Chichibabin cyclizations of 3,3’-pyridine-2,5-diyldipropan-1-amines 9a/9b .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride can be represented by the InChI code: 1S/C8H11N3.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4,9H2;1H . The compound has a molecular weight of 185.65 g/mol .

Chemical Reactions Analysis

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 185.65 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 185.0719751 g/mol . The topological polar surface area of the compound is 50.9 Ų .

科学研究应用

抗癌特性

化合物5,6,7,8-四氢-1,6-萘啶-3-胺盐酸盐以其潜在的抗癌特性而闻名。 研究表明,1,6-萘啶在药理学上是活性的,由于其抑制癌细胞生长的能力,它们可能在癌症治疗中发挥作用 .

抗HIV活性

该化合物还与抗HIV活性有关。 它的结构使它能够与HIV相关的蛋白质或酶相互作用,潜在地抑制病毒复制和感染新细胞的能力 .

抗菌作用

该化合物的抗菌应用意义重大,因为它能够对抗各种微生物感染。 这包括细菌、病毒,以及可能的其他微生物 .

镇痛作用

研究表明,5,6,7,8-四氢-1,6-萘啶的衍生物表现出明显的镇痛作用。 这表明它可以用作医疗治疗中的止痛剂 .

抗炎特性

该化合物的抗炎特性是另一个值得关注的领域。 它可用于减少各种情况下的炎症,使其在药理学应用中具有多功能性 .

抗氧化活性

作用机制

Target of Action

Compounds in the naphthyridine family have been found to be pharmacologically active, with a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It is known that naphthyridines interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Naphthyridines have been shown to impact a wide range of biological applications, suggesting that they may affect multiple pathways .

Result of Action

Naphthyridines have been associated with a variety of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the compound should be stored in a dry, room temperature environment .

安全和危害

属性

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXBECPQNAFQBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743930 |

Source

|

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353101-01-5 |

Source

|

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)

![5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566875.png)

![5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566877.png)